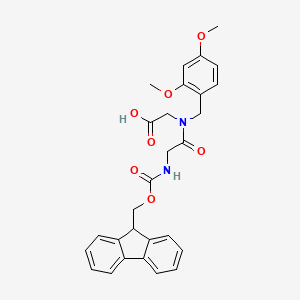

Fmoc-Gly-(Dmb)Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Gly-(Dmb)Gly-OH: is a derivative used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The compound is known for its ability to enhance the synthetic efficiency of glycine-containing peptides by preventing aggregation during chain assembly. This makes it a valuable reagent in the synthesis of complex peptides.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-(Dmb)Gly-OH involves the coupling of N-α-Fmoc-L-glycine with N-α-(2,4-dimethoxybenzyl)-glycineThe removal of the dimethoxybenzyl group and regeneration of the glycine residue occur during the course of standard trifluoroacetic acid-mediated cleavage reactions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield.

化学反应分析

Types of Reactions: Fmoc-Gly-(Dmb)Gly-OH primarily undergoes substitution reactions during peptide synthesis. The dimethoxybenzyl group is removed under acidic conditions, regenerating the glycine residue.

Common Reagents and Conditions:

Coupling Reagents: PyBOP, DIPEA, DIPCDI, HOBt

Cleavage Reagents: Trifluoroacetic acid

Major Products Formed: The major product formed from the reactions involving this compound is the desired peptide sequence with the glycine residue incorporated at the specific position.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Gly-(Dmb)Gly-OH is particularly useful in the synthesis of peptides that include the Gly-Gly motif, which is often problematic due to aggregation tendencies. The Dmb group helps to disrupt normal hydrogen bonding patterns that can lead to undesirable aggregation during synthesis, thus improving overall yield and purity of the final peptide products .

Advantages :

- Enhanced Stability : The Dmb protecting group contributes to the stability of the peptide during synthesis, allowing for more efficient coupling reactions .

- Compatibility with Standard Protocols : The compound can be coupled using common reagents such as PyBOP® and DIPEA, facilitating its integration into existing synthetic workflows .

Drug Development

This compound plays a crucial role in developing peptide-based therapeutics. Its structural modifications can enhance the efficacy and stability of therapeutic peptides, making it a valuable tool in pharmaceutical research. The ability to modify the structure allows for the design of peptides with improved pharmacokinetic properties, which is essential for drug development .

Bioconjugation

In bioconjugation techniques, this compound can be linked to other biomolecules, enhancing the specificity and effectiveness of targeted drug delivery systems. This application is vital for creating conjugates that can selectively target specific cells or tissues, thereby improving treatment efficacy while minimizing side effects .

Research in Molecular Biology

The compound is employed in molecular biology studies to investigate protein interactions and functions. By incorporating this compound into proteins, researchers can explore how modifications affect biological activity and cellular processes. This application aids in understanding various mechanisms at the molecular level .

Development of Diagnostic Tools

This compound is also utilized in designing biosensors and diagnostic assays. Its ability to form stable complexes with other molecules enhances detection methods' sensitivity and specificity in clinical applications. This capability is particularly important for developing reliable diagnostic tools that can detect diseases at early stages .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used in SPPS for peptides with Gly-Gly motifs | Reduces aggregation; improves yield |

| Drug Development | Enhances stability and efficacy of peptide-based drugs | Improves pharmacokinetics |

| Bioconjugation | Links to biomolecules for targeted delivery | Increases specificity and effectiveness |

| Molecular Biology Research | Investigates protein interactions and modifications | Aids understanding of cellular processes |

| Diagnostic Tool Development | Forms stable complexes for biosensors and assays | Enhances sensitivity and specificity |

Case Study Example

In a study focused on synthesizing transmembrane peptides, researchers successfully utilized this compound to construct a 64-residue peptide with remarkable purity. The Dmb group effectively mitigated aggregation issues typically encountered with conventional methods, demonstrating its utility in challenging synthetic environments .

作用机制

The mechanism by which Fmoc-Gly-(Dmb)Gly-OH exerts its effects involves the disruption of normal peptide backbone hydrogen bonding due to the presence of the dimethoxybenzyl group. This disruption prevents aggregation during peptide synthesis, leading to faster and more predictable acylation and deprotection reactions .

相似化合物的比较

Fmoc-(FmocHmb)Gly-OH: Like Fmoc-Gly-(Dmb)Gly-OH, this compound prevents aggregation during peptide synthesis but is used for sequences containing glycine.

Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This compound is used to introduce glycine residues before aspartic acid residues to prevent aspartimide formation.

Uniqueness: this compound is unique in its ability to enhance the synthetic efficiency of glycine-containing peptides by preventing aggregation and promoting cyclization. This makes it particularly valuable for synthesizing long or difficult peptides .

生物活性

Fmoc-Gly-(Dmb)Gly-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-(2,4-dimethoxybenzyl)-glycine, is a dipeptide derivative that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound combines the protective Fmoc group with a dimethoxybenzyl (Dmb) moiety, which imparts unique properties beneficial for biological applications. This article explores its biological activity, synthesis advantages, and implications in research and therapeutic contexts.

Chemical Structure and Properties

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-(2,4-dimethoxybenzyl)-glycine

- Molecular Formula : C₁₈H₁₉N₃O₄

- CAS Number : 848861-65-4

- Appearance : White to slight yellow powder

- Assay Purity : ≥90% (acidimetric), ≥95% (HPLC)

The Dmb group is known to disrupt hydrogen bonding in the peptide backbone, which helps reduce aggregation during synthesis . This property is particularly advantageous in synthesizing complex peptide structures that may otherwise form non-productive aggregates.

1. Role in Peptide Synthesis

This compound serves as a versatile building block in SPPS. Its use facilitates the incorporation of glycine residues while minimizing side reactions such as aspartimide formation. The Dmb group protects the amide nitrogen, allowing for more straightforward manipulation during synthesis .

2. Advantages Over Traditional Glycine Derivatives

The introduction of the Dmb moiety allows for:

- Reduced Aggregation : The steric hindrance provided by the Dmb group minimizes aggregation during peptide synthesis, enhancing yield and purity .

- Improved Cyclization Efficiency : This compound has been shown to increase the efficiency of cyclization reactions in peptide synthesis, which is crucial for producing cyclic peptides with enhanced biological activity .

Case Study 1: Synthesis of Glycine-Rich Peptides

Research demonstrated that using this compound in the synthesis of glycine-rich peptides resulted in a significant reduction of branched and acetylated products. This was particularly evident when synthesizing peptides derived from histone proteins, where the C-terminal glycine residues were critical for functionality .

| Peptide Sequence | Yield (%) | Observed Side Products |

|---|---|---|

| H4C | 85 | Low branched products |

| H4N | 80 | Moderate acetylation |

The study concluded that the bulky Dmb group effectively prevented extraneous acylation during the coupling process.

Case Study 2: Applications in Nucleolin Research

This compound has been essential in synthesizing peptides related to nucleolin, a protein involved in ribosome biogenesis and cellular proliferation. The ability to maintain high purity levels while preventing aggregation made this compound invaluable for producing functional nucleolin peptides for further biological assays .

属性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCBQMDTSVIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。